REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.Cl[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1.C(N(CC)C(C)C)(C)C.C(O)(C)C>CN1CCCC1=O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([C:15]3[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=3)[CH2:10][CH2:9]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
420 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
520.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
457.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
6.3 L
|
Type
|
reactant
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
1260 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Type
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CUSTOM
|
Details
|
The clear solution is stirred at 120°-125° C.
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 120°-125° C
|
Type
|
CUSTOM
|
Details
|
After complete reaction (5-7 hours) the solution
|
Duration
|
6 (± 1) h
|
Type
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TEMPERATURE
|
Details
|
is cooled to 75°-80° C.
|
Type
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CUSTOM
|
Details
|
at 75°-80° C.
|
Type
|
TEMPERATURE
|
Details
|
(slight heating is necessary)
|
Type
|
ADDITION
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Details
|
Towards the end of the addition the product
|
Type
|
CUSTOM
|
Details
|
to precipitate (yellow crystals)
|
Type
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TEMPERATURE
|
Details
|
The suspension is cooled to 20°-25° C.
|
Type
|
STIRRING
|
Details
|
stirred overnight at this temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Afterwards the suspension is cooled to −10° to −5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
WASH
|
Details
|
washed with 1.7 liters isopropanol
|
Type
|
TEMPERATURE
|
Details
|
warm (35°-40° C.) water
|
Type
|
CUSTOM
|
Details
|
The product is dried under vacuum at 50° C. (slight stream of nitrogen) to constant weight
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |